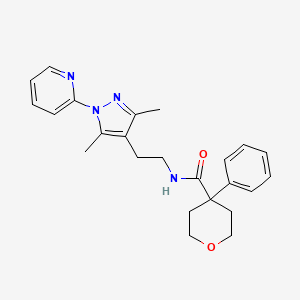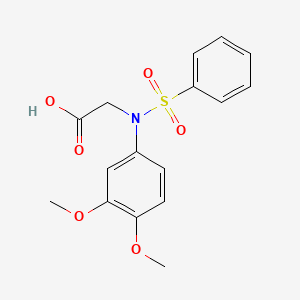![molecular formula C24H24N2O3 B2570772 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 922924-75-2](/img/structure/B2570772.png)
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared from ethyl vanillin with substitution of 3-methyl-2-butenyl group. The synthesized compound was obtained in a good yield and purity, and was characterized by spectroscopic methods (NMR, MS, IR) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of a related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, was determined .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of a related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, was determined .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Applications
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is part of a broader class of compounds with significant implications in chemical synthesis and as potential ligands in catalytic processes. In a study by Ma et al. (2017), an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine demonstrated its prowess as a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, providing pharmaceutically important (hetero)aryl methylsulfones with good to excellent yields (Ma et al., 2017).
Crystal Structure and Characterization
Another research avenue involves the structural characterization of related compounds, such as the study conducted by Özer et al. (2009), where a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, including one with a naphthalene-1-yl substituent. The crystal structure of this compound revealed insights into its conformation and potential interactions, highlighting the importance of such structures in understanding the properties and functionalities of these compounds (Özer et al., 2009).
Anticancer Potential
Research into naphthalene derivatives also extends into the realm of potential anticancer applications. For instance, a study highlighted the synthesis of a naftopidil analogue with a structure somewhat similar to the queried compound, which showed promising results in inducing cell death across a variety of human cancer cell lines. This study underscores the potential therapeutic applications of naphthalene derivatives in cancer treatment (Nishizaki et al., 2014).
Enzyme Interaction and Biological Activity
Furthermore, the interaction of naphthalene derivatives with biological molecules and their potential biological activities have been explored. Berardi et al. (2005) investigated the binding and activity at the sigma(1) receptor of N-(6-methoxynaphthalen-1-yl) derivatives, finding that modifications to the piperidine ring of these compounds could probe for selective binding and activity, indicating the versatility of naphthalene derivatives in drug design and pharmacological research (Berardi et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-3-29-21-13-10-17-7-4-5-8-19(17)23(21)24(28)25-18-11-12-20(16(2)15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEJTCODTBNDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)N4CCCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(phenylmethanesulfonamido)ethyl]pyrimidine-4-carboxamide](/img/structure/B2570695.png)
![6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2570697.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2570698.png)
![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)
![2-ethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2570707.png)
![N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2570708.png)
